4-(1-Adamantyl)-2-nitrophenol

Vue d'ensemble

Description

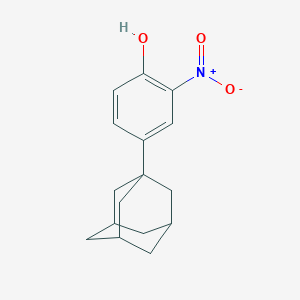

4-(1-Adamantyl)-2-nitrophenol is a chemical compound that features an adamantyl group attached to a nitrophenol moiety The adamantyl group is a bulky, diamond-like structure that imparts unique physical and chemical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-nitrophenol typically involves the nitration of 4-(1-Adamantyl)phenol. The process can be summarized as follows:

Starting Material: 4-(1-Adamantyl)phenol.

Nitration Reaction: The phenol is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2-position of the phenol ring.

Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Adamantyl)-2-nitrophenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine or sodium hydroxide).

Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

Reduction: 4-(1-Adamantyl)-2-aminophenol.

Substitution: Various esters or ethers depending on the substituent introduced.

Oxidation: 4-(1-Adamantyl)-2-benzoquinone.

Applications De Recherche Scientifique

Anticancer Activity

4-(1-Adamantyl)-2-nitrophenol derivatives have been explored for their potential antiproliferative effects. Research indicates that compounds with adamantane structures exhibit moderate activity against various cancer cell lines. For instance, studies have shown that 4-(1-adamantyl) phenylalkylamines demonstrate significant antiproliferative activity, with particular emphasis on the importance of substituents at the C-1 position of the adamantane skeleton .

Table 1: Antiproliferative Activity of Adamantane Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 2.0 | Moderate |

| 4-(1-Adamantyl) phenylamine | DU-145 (Prostate) | 3.5 | Significant |

| 4-(1-Adamantyl)-phenol | H292 (Lung) | 5.0 | Moderate |

The presence of nitrogen atoms in the structure appears to enhance the activity against certain tumor cell lines, highlighting the role of molecular modifications in improving therapeutic efficacy .

Inhibition of PqsD Enzyme

Another promising application involves the inhibition of the PqsD enzyme, which is crucial for signal molecule biosynthesis in Pseudomonas aeruginosa. Compounds based on a (2-nitrophenyl)methanol scaffold, including derivatives of this compound, have shown potential as inhibitors, demonstrating anti-biofilm activity and a tight-binding mode of action .

Catalytic Properties

Recent advancements have highlighted the use of adamantane derivatives in catalytic processes. Specifically, this compound can serve as a precursor for synthesizing various catalysts through palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in forming C–N bonds, which are essential in synthesizing biologically active compounds .

Table 2: Catalytic Applications of Adamantane Derivatives

| Reaction Type | Catalyst Used | Yield (%) | Application |

|---|---|---|---|

| C–N Cross-Coupling | Pd(OAc)2 | 70 | Drug Synthesis |

| Hantzsch Reaction | N-doped Catalysts | 85 | Dihydropyridine Production |

Case Study 1: Antiproliferative Evaluation

In a study evaluating the antiproliferative effects of various adamantane derivatives, researchers synthesized several compounds and tested their efficacy against a panel of cancer cell lines. The results indicated that modifications at specific positions significantly influenced their activity levels, with some compounds achieving IC50 values below 5 µM against resistant cancer strains .

Case Study 2: Biofilm Inhibition

A series of experiments assessed the ability of nitrophenol derivatives to inhibit biofilm formation in Pseudomonas aeruginosa. The findings revealed that certain derivatives not only inhibited biofilm development but also reduced quorum sensing signals effectively, making them potential candidates for treating infections caused by biofilm-forming bacteria .

Mécanisme D'action

The mechanism of action of 4-(1-Adamantyl)-2-nitrophenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The adamantyl group can enhance binding affinity and selectivity due to its hydrophobic nature and steric bulk. The nitrophenol moiety can participate in redox reactions, potentially affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-Adamantyl)phenol: Lacks the nitro group, making it less reactive in redox reactions.

4-(1-Adamantyl)-2-aminophenol: The reduced form of 4-(1-Adamantyl)-2-nitrophenol, with different chemical reactivity and potential biological activity.

4-(1-Adamantyl)benzoquinone: An oxidized derivative with distinct redox properties.

Uniqueness

This compound is unique due to the presence of both the adamantyl group and the nitrophenol moiety. This combination imparts a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications.

Activité Biologique

4-(1-Adamantyl)-2-nitrophenol, also known by its chemical identifier CID 2942050, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3. The compound features an adamantyl group, which is known for enhancing lipophilicity and biological activity due to its unique three-dimensional structure. The nitrophenol moiety contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in electron transfer reactions, potentially inhibiting enzymes involved in various metabolic pathways.

- Cell Membrane Interaction : The adamantyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.

- Antioxidant Activity : Some studies suggest that nitrophenols exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.

Anticancer Properties

Research indicates that compounds containing adamantyl groups can exhibit significant anticancer activity. For instance, derivatives of adamantyl-substituted phenols have been shown to induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of related compounds in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and acute myeloid leukemia cells (KG-1) through mechanisms involving cell cycle arrest and apoptosis induction .

Antiviral Activity

Recent investigations into adamantyl derivatives have revealed moderate antiviral properties. For example, certain 2-adamantyl-5-aryltetrazoles demonstrated inhibitory effects against the influenza A (H1N1) virus, suggesting that similar structures may confer antiviral capabilities to this compound .

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the apoptosis-inducing effects of adamantyl-substituted compounds on cancer cells.

- Methodology : Treatment of MDA-MB-231 breast cancer cells with varying concentrations of adamantyl derivatives.

- Findings : Compounds exhibited significant cell growth inhibition and induced apoptosis at concentrations as low as 2 µM .

-

Antiviral Activity Assessment :

- Objective : To assess the antiviral efficacy of novel adamantyl derivatives against influenza viruses.

- Methodology : In vitro assays measuring viral replication in infected cell cultures treated with adamantyl compounds.

- Findings : Certain derivatives showed promising selectivity indices, indicating potential for further development as antiviral agents .

Comparative Analysis

Propriétés

IUPAC Name |

4-(1-adamantyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIOSXCEWUDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387921 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-49-0 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.